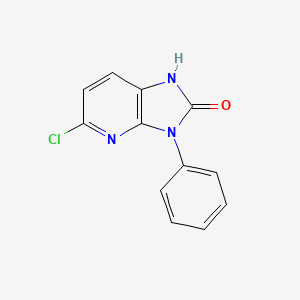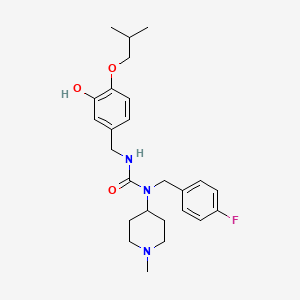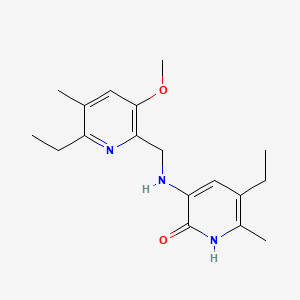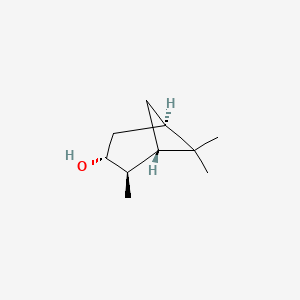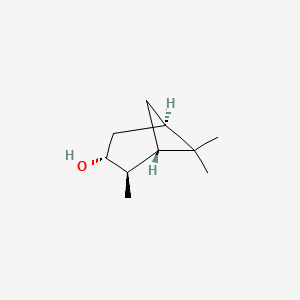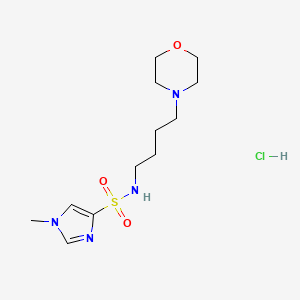
Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- involves several steps. One common method includes the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-tubercular agent due to its ability to inhibit dihydrofolate reductase in Mycobacterium tuberculosis . Additionally, it has shown promise in neuroprotection and anti-inflammatory applications, particularly in the treatment of neurodegenerative diseases . Its versatility makes it a valuable compound in both biological and industrial research .
Wirkmechanismus
The mechanism of action of pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- involves its interaction with specific molecular targets. For instance, in the context of anti-tubercular activity, it inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, thereby disrupting the bacterial folate pathway . In neuroprotection, it inhibits endoplasmic reticulum stress and apoptosis pathways, providing a protective effect on neuronal cells .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- can be compared with other pyrido[2,3-d]pyrimidines, such as 2,4-diamino-6-[N-(3’,5’-dimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine and 2,4-diamino-6-[N-(3’,4’,5’-trimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and pharmacological properties. The unique combination of substituents in pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- contributes to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
52606-05-0 |
|---|---|
Molekularformel |
C12H15N5O2 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
5-[(5,6-dimethoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O2/c1-18-9-4-7(5-15-11(9)19-2)3-8-6-16-12(14)17-10(8)13/h4-6H,3H2,1-2H3,(H4,13,14,16,17) |
InChI-Schlüssel |
PTTULALINDJFFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC(=C1)CC2=CN=C(N=C2N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


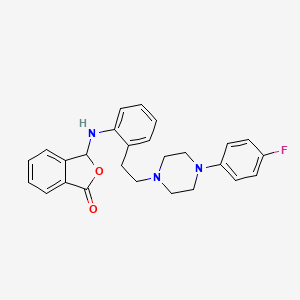
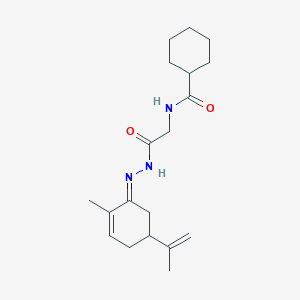

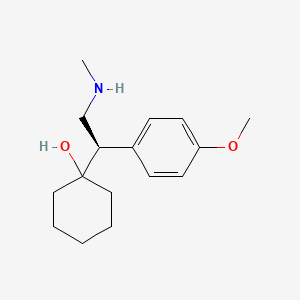
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
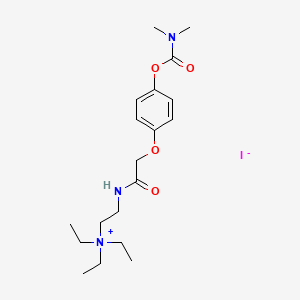
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
